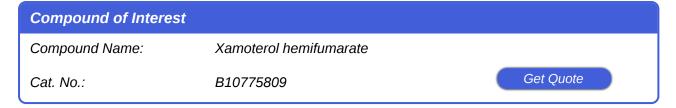


The Early Discovery and Development of Xamoterol (ICI 118,587): A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Xamoterol (ICI 118,587), a selective $\beta1$ -adrenoceptor partial agonist, emerged from a strategic research program at Imperial Chemical Industries (ICI) aimed at developing a novel therapeutic for mild to moderate heart failure.[1] The core concept was to create a molecule that could modulate the sympathetic nervous system's control over the heart. In heart failure, while initially a compensatory mechanism, prolonged sympathetic activation becomes detrimental.[1] Xamoterol was designed to provide modest cardiac stimulation at rest (low sympathetic tone) and act as a β -blocker during exercise (high sympathetic tone), thereby protecting the heart from excessive stimulation.[1][2] This dual action was intended to improve myocardial performance without the significant increases in heart rate and myocardial oxygen demand associated with full β -agonists.[1]

Mechanism of Action

Xamoterol functions as a partial agonist at the β 1-adrenergic receptors, which are predominantly located in cardiac tissue.[3][4] Unlike a full agonist, which elicits a maximal biological response, a partial agonist produces a submaximal response even at full receptor occupancy.[3] This allows for a more controlled modulation of heart function.[3] By binding to β 1-adrenoceptors, Xamoterol competitively inhibits the binding of endogenous catecholamines like norepinephrine and epinephrine, mitigating over-stimulation of the heart during periods of



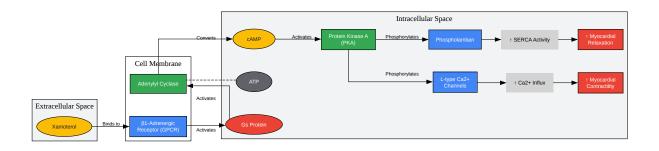
high sympathetic activity.[3] The drug has approximately 50% intrinsic sympathomimetic activity (ISA) and no significant activity at β 2-adrenoceptors.[2][4]

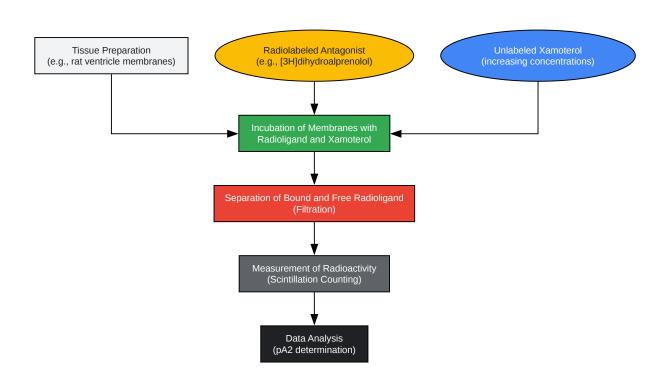
Signaling Pathway

The mechanism of action of Xamoterol involves the activation of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade:

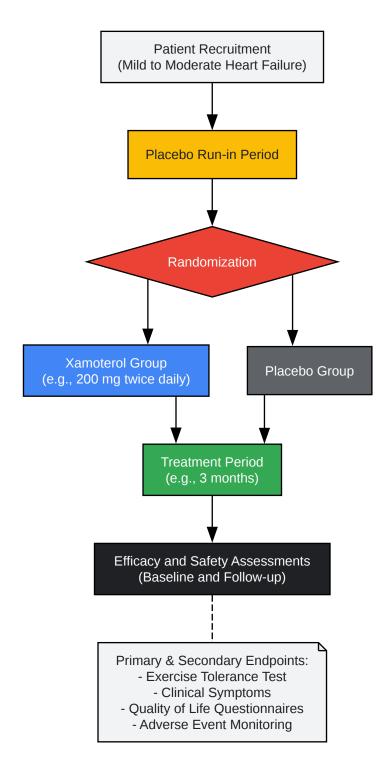
- Receptor Binding and G-protein Activation: Xamoterol binds to the β1-adrenoceptor, causing a conformational change that activates the associated heterotrimeric Gs protein.[3]
- Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.[3]
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
 [3]
- Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3]
- Phosphorylation of Target Proteins: PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban.[3]
- Physiological Response: Phosphorylation of L-type calcium channels increases calcium influx, enhancing myocardial contractility. Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), promoting calcium reuptake into the sarcoplasmic reticulum and improving myocardial relaxation (diastolic function).[3]











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